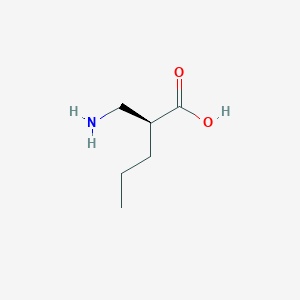

(S)-2-(Aminomethyl)pentanoic acid

Description

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(2S)-2-(aminomethyl)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |

InChI Key |

SPVZHUGRMDRKAC-YFKPBYRVSA-N |

Isomeric SMILES |

CCC[C@@H](CN)C(=O)O |

Canonical SMILES |

CCCC(CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Procedure Overview:

-

Racemate Synthesis : 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride is prepared via alkylation and hydrolysis.

-

Nickel-Ligand Complexation : Racemic amino acid reacts with a chiral ligand ((S)-4) and nickel(II) chloride in methanol, forming diastereomeric nickel complexes.

-

Selective Precipitation : The (S,S)-complex preferentially precipitates, enabling separation from the undesired enantiomer.

-

Acidolytic Decomplexation : Treatment with hydrochloric acid releases the enantiopure amino acid and recovers the ligand for reuse.

This method’s operational simplicity and ligand recyclability make it industrially viable. Modifications to the ligand structure (e.g., tert-butyl groups) enhance diastereoselectivity and compatibility with aliphatic substrates.

Asymmetric Catalytic Hydrogenation for Industrial-Scale Production

A patent-pending asymmetric hydrogenation method, though developed for (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid, offers insights applicable to this compound. Key features include:

-

Catalyst System : Chloro{(S)-[5,5'-bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)]}ruthenium(II) achieves >95% ee .

-

Conditions : Hydrogenation at 50–70°C under 0.5–1 MPa H₂ in methanol or ethanol.

-

Post-Treatment : Filtration and acid-base extraction yield the pure enantiomer without chromatography.

Adapting this method would require designing a suitable α,β-unsaturated precursor for this compound.

Comparative Analysis of Preparation Methods

*Estimated based on analogous reactions.

Mechanistic Insights and Optimization Strategies

Role of Silylium Intermediates in IDPi Catalysis

Density functional theory (DFT) calculations reveal that the IDPi catalyst stabilizes a silylium ion intermediate, which directs the aminomethyl group’s stereoselective addition. Transition states exhibit 3.2 kcal/mol preference for the (S)-enantiomer due to favorable π-stacking interactions.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(Aminomethyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form keto acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of keto acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino acids or derivatives.

Scientific Research Applications

Neurotransmission

(S)-2-(Aminomethyl)pentanoic acid acts as a precursor for neurotransmitters such as gamma-aminobutyric acid (GABA), influencing synaptic transmission. Its ability to modulate neurotransmitter levels makes it a candidate for studying neurological disorders and developing treatments .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders .

Cytotoxicity Against Cancer Cells

Preliminary studies have shown that this compound may have cytotoxic effects against certain cancer cell lines. This suggests potential applications in cancer therapy, where it could be utilized to inhibit tumor growth or induce apoptosis in malignant cells .

Table 1: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Neurotransmission | Precursor for GABA affecting synaptic transmission | |

| Antioxidant Activity | Protects cells from oxidative stress | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Neurotransmitter Modulation

A study involving animal models demonstrated that administration of this compound led to increased levels of GABA in the brain, suggesting its role in enhancing inhibitory neurotransmission. The results indicated a significant improvement in behavioral outcomes related to anxiety and depression models .

Case Study 2: Antioxidant Efficacy

In vitro assays revealed that this compound effectively scavenged free radicals, reducing oxidative damage in neuronal cell cultures. This activity was quantified using assays measuring reactive oxygen species (ROS) levels before and after treatment with the compound.

Case Study 3: Anticancer Activity

Research conducted on various human cancer cell lines showed that this compound exhibited dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values ranged from 15 to 25 µM across different cell types, indicating its potential as an anticancer agent .

Mechanism of Action

The primary mechanism of action of (S)-2-(Aminomethyl)pentanoic acid involves its role in protein synthesis. It activates the mammalian target of rapamycin (mTOR) pathway, which is essential for cell growth and protein synthesis. Additionally, it serves as a substrate for the synthesis of other amino acids and metabolic intermediates.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below summarizes key structural analogs and their differentiating features:

Physicochemical Properties

- Guanidino derivatives (e.g., ZINC33978586) exhibit high water solubility because of their strong basicity and hydrogen-bonding capacity .

Optical Activity :

- Fmoc-protected analogs show specific optical rotations (e.g., −7.3 in DMF), indicating high enantiomeric purity critical for chiral drug synthesis .

Biological Activity

(S)-2-(Aminomethyl)pentanoic acid, also known as (S)-2-amino-5-methylhexanoic acid, is an amino acid derivative with significant biological activity. This compound is structurally characterized by an amino group and a carboxylic acid group, which allows it to participate in various biochemical processes. Its unique stereochemistry contributes to its interactions with biological systems, making it a subject of interest in pharmacological research.

- Molecular Formula : C₇H₁₅NO₂

- Molecular Weight : 145.20 g/mol

- Solubility : Highly soluble in water, forming zwitterionic structures at physiological pH.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, modulating metabolic pathways.

- Receptor Binding : It may influence neurotransmitter systems by interacting with receptors, potentially affecting signal transduction pathways.

- Neuroprotective Effects : Research indicates that derivatives of this compound may offer neuroprotective benefits, particularly in conditions affecting the nervous system.

1. Neurotransmitter Modulation

This compound has been shown to influence neurotransmitter release and receptor activity. Its structural similarity to other amino acids allows it to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

2. Antifibrinolytic Activity

Recent studies have highlighted the compound's potential as an antifibrinolytic agent. It has been tested for its effects on clotting times and fibrinolysis:

| Compound | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) |

|---|---|---|

| Control | Baseline | Baseline |

| (S)-Amino Acid | Slightly increased | Significantly decreased |

This table summarizes the findings from clotting tests where this compound exhibited a notable impact on aPTT, indicating its potential therapeutic role in managing conditions like Peyronie's disease and other fibrotic skin problems .

3. Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active compounds, including pharmaceuticals targeting neurological disorders and cancer therapies. Its derivatives have been utilized in creating peptide-based drugs that can modulate specific biological processes .

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress, suggesting a mechanism through which these compounds could be developed into neuroprotective agents .

- Tumor Imaging : In vivo studies using radiolabeled forms of the compound have shown promising results for brain tumor imaging, indicating its potential utility in diagnostic applications .

- Pharmacological Applications : Research has indicated that this compound can enhance the efficacy of existing drugs by acting on similar biological pathways, thus broadening its applicability in pharmacotherapy .

Q & A

Basic: What synthetic methodologies are recommended for enantioselective synthesis of (S)-2-(Aminomethyl)pentanoic acid?

Methodological Answer:

The synthesis typically involves multi-step procedures with chiral intermediates or protecting groups. For example:

- Step 1 : Use of Fmoc (9-fluorenylmethoxycarbonyl) protection for the amino group to prevent racemization during coupling reactions .

- Step 2 : Carbodiimide-mediated coupling (e.g., DCC or EDC) with chiral auxiliaries to maintain stereochemistry .

- Step 3 : Deprotection under mild acidic conditions (e.g., TFA or HCl) to yield the final compound .

Key Considerations : Monitor enantiomeric purity via chiral HPLC or polarimetry.

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce side reactions .

- Catalyst Selection : Palladium-catalyzed hydrogenation steps improve efficiency in reducing nitro or azide intermediates .

- Purification : Use gradient flash chromatography or preparative HPLC to isolate intermediates, minimizing losses .

Data Example :

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | DCC, TEA | 65 | 90 |

| 2 | H₂/Pd-C | 85 | 95 |

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR verify backbone structure and stereochemistry (e.g., coupling constants for chiral centers) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and functional groups .

- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Advanced: How do structural modifications influence biological activity in enzyme inhibition studies?

Methodological Answer:

- Aminoimidazole Derivatives : Adding aminoimidazole groups (e.g., A1P or A4P) enhances binding to metalloenzymes like arginase I by mimicking natural substrates .

- Sulfoxide/Sulfone Modifications : Oxidation of thioether groups (→ sulfoxide/sulfone) alters potency, as seen in nitric oxide synthase inhibition studies .

Data Example :

| Derivative | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| A1P | 0.8 | Arginase I |

| A4P | 1.2 | Arginase I |

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Ensure consistent buffer pH, temperature, and cofactor concentrations (e.g., Mn²⁺ for arginase) .

- Purity Verification : Re-test compounds using orthogonal methods (e.g., LC-MS vs. elemental analysis) to rule out impurity interference .

- Structural Re-analysis : Confirm stereochemistry via X-ray or NOESY NMR to address discrepancies in activity .

Basic: What are the safety and handling protocols for lab-scale synthesis?

Methodological Answer:

- Ventilation : Use fume hoods during TFA deprotection to avoid inhalation hazards .

- PPE : Wear nitrile gloves and goggles when handling Pd-C catalysts or corrosive reagents .

- Waste Disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .

Advanced: What computational tools aid in predicting interaction mechanisms with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.